molecular formula C7H14ClNO3S B13484031 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine

4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine

Cat. No.: B13484031
M. Wt: 227.71 g/mol
InChI Key: OTENEHAFAFECFH-UHFFFAOYSA-N
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Description

4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is an organic compound with a unique structure that includes a morpholine ring substituted with chloromethyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine typically involves the reaction of 2,5-dimethylmorpholine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.

    Reduction: The compound can be reduced to form corresponding sulfides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted morpholines with various functional groups.

    Oxidation: Products include sulfonic acids or sulfonates.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloromethyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Chloromethyl)sulfonyl)aniline
  • 4-chloromethyl aniline
  • Pyrrolidine derivatives
  • Thiazole derivatives

Uniqueness

4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is unique due to its combination of a morpholine ring with chloromethyl and sulfonyl groups. This structure imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of nucleophilicity and electrophilicity, enabling diverse chemical transformations.

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-(chloromethylsulfonyl)-2,5-dimethylmorpholine

InChI

InChI=1S/C7H14ClNO3S/c1-6-4-12-7(2)3-9(6)13(10,11)5-8/h6-7H,3-5H2,1-2H3

InChI Key

OTENEHAFAFECFH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CO1)C)S(=O)(=O)CCl

Origin of Product

United States

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